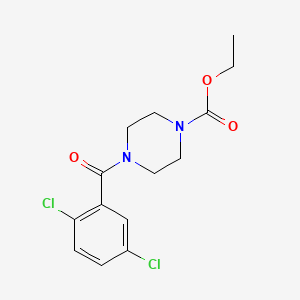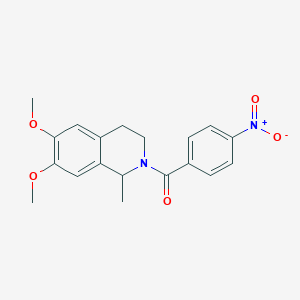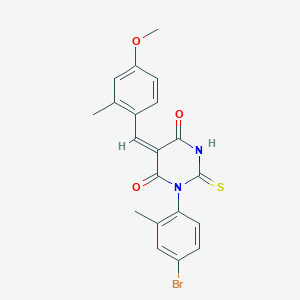
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide, also known as GW501516, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known for their ability to stimulate fatty acid oxidation and improve endurance performance.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and glucose homeostasis. Activation of PPARδ by 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which results in increased endurance performance. In addition, activation of PPARδ by 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide improves insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include increased fatty acid oxidation, mitochondrial biogenesis, and endurance performance. In animal models of obesity and type 2 diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In cancer cells, 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis, which leads to inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its ability to improve endurance performance and metabolic parameters in animal models of metabolic disorders. This compound is also relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Future Directions
For research on 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide include exploring its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and aging. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of new analogs and derivatives of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide may lead to the discovery of more potent and selective PPARδ agonists with improved safety and efficacy profiles.
Synthesis Methods
The synthesis of 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). The resulting intermediate is then treated with acid chloride to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer treatment. In sports performance enhancement, this compound has been shown to improve endurance performance by increasing the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In metabolic disorders, 4-chloro-N-(1-methylbutyl)-3-nitrobenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
4-chloro-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-3-4-8(2)14-12(16)9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHBTVHFSBSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(4-bromobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B5169286.png)
![ethyl [5-(2-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5169301.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)